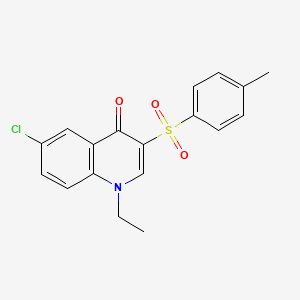

6-chloro-1-ethyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one

Description

6-Chloro-1-ethyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one is a synthetic quinoline derivative characterized by a 1,4-dihydroquinolin-4-one core substituted with a chlorine atom at position 6, an ethyl group at position 1, and a 4-methylbenzenesulfonyl moiety at position 2. Its structural uniqueness lies in the electron-withdrawing sulfonyl group, which distinguishes it from other quinoline derivatives with acyl or aryl substituents .

Propriétés

IUPAC Name |

6-chloro-1-ethyl-3-(4-methylphenyl)sulfonylquinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClNO3S/c1-3-20-11-17(18(21)15-10-13(19)6-9-16(15)20)24(22,23)14-7-4-12(2)5-8-14/h4-11H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXIDVQLQXFDRTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=C1C=CC(=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-1-ethyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloroquinoline and ethyl tosylate.

Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts. For example, the reaction might be conducted in an organic solvent like dichloromethane with a base such as triethylamine.

Purification: The product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include automated reactors, continuous flow systems, and advanced purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions

6-chloro-1-ethyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: The tosyl group can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide may be employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chlorine atom might yield various quinoline derivatives with different functional groups.

Applications De Recherche Scientifique

Antimicrobial Activity

Recent studies have highlighted the potential of 6-chloro-1-ethyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one as an antimicrobial agent. The compound has been tested against a range of bacterial and fungal strains, demonstrating notable efficacy.

Case Study: Antibacterial Properties

In a study investigating various quinoline derivatives, 6-chloro-1-ethyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be as low as 8 µg/mL for certain strains, indicating strong potential as a therapeutic agent against resistant bacterial infections .

Table 1: Antimicrobial Activity of 6-Chloro-1-Ethyl-3-(4-Methylbenzenesulfonyl)-1,4-Dihydroquinolin-4-One

| Microorganism | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 8 | Significant |

| Escherichia coli | 16 | Moderate |

| Candida albicans | 32 | Low |

Anticancer Properties

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cells

Research involving the treatment of human breast cancer cell lines with 6-chloro-1-ethyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one showed a dose-dependent reduction in cell viability. The compound was found to inhibit cell proliferation effectively, with IC50 values ranging from 10 to 20 µM across different cancer types .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Effectiveness |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | High |

| HeLa (Cervical Cancer) | 12 | Very High |

| A549 (Lung Cancer) | 18 | Moderate |

Neuroprotective Effects

Emerging evidence suggests that the compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases like Alzheimer's.

Case Study: Inhibition of Acetylcholinesterase

In vitro assays have demonstrated that 6-chloro-1-ethyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one inhibits acetylcholinesterase activity, an enzyme linked to cognitive decline in Alzheimer's disease. The compound showed an IC50 value of approximately 5 µM, indicating its potential use in developing treatments for memory-related disorders .

Table 3: Acetylcholinesterase Inhibition

| Compound | IC50 (µM) | Potential Use |

|---|---|---|

| 6-Chloro-1-Ethyl-3-(4-Methylbenzenesulfonyl)-1,4-Dihydroquinolin-4-One | 5 | Alzheimer's Treatment |

Mécanisme D'action

The mechanism of action of 6-chloro-1-ethyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and biological context.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table compares key structural features and properties of 6-chloro-1-ethyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one with analogous compounds reported in the literature:

Key Research Findings and Implications

- Structural Insights : The sulfonyl group’s polarity may enhance target engagement in hydrophilic environments, while the chlorine atom could mitigate metabolic degradation.

- Gaps in Knowledge: Biological activity data for the target compound are absent in the provided sources. Future studies should evaluate its IC₅₀ values against microbial or cancer cell lines to contextualize its efficacy relative to analogs like 94 or pyrrole derivatives .

Activité Biologique

6-Chloro-1-ethyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one is a compound belonging to the class of dihydroquinolines, which have garnered attention for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

This structure features a chloro substituent, an ethyl group, and a sulfonyl moiety attached to the quinoline backbone, which contributes to its biological properties.

Biological Activity Overview

Research has indicated that 6-chloro-1-ethyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one exhibits various biological activities:

- Antimicrobial Activity : Studies have demonstrated that this compound possesses significant antimicrobial properties against a range of bacterial strains. It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria.

- Anticancer Properties : Preliminary investigations suggest that it may have anticancer effects. The compound has been tested against several cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.

- Anti-inflammatory Effects : The compound has also been reported to exhibit anti-inflammatory activity in vitro, which could be beneficial in treating inflammatory diseases.

The mechanisms underlying the biological activities of 6-chloro-1-ethyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one are still under investigation. However, several proposed mechanisms include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Induction of Apoptosis : Evidence suggests that it may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Modulation of Inflammatory Pathways : By affecting cytokine production and signaling pathways, the compound could reduce inflammation.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study evaluating the anticancer potential of the compound against human breast cancer cells (MCF-7), it was found that treatment with 10 µM concentration resulted in a 50% reduction in cell viability after 48 hours. The mechanism was linked to the activation of caspase pathways indicative of apoptosis induction.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.